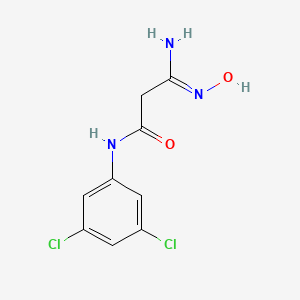
3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide, also known as DCPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amide herbicides and is commonly used as a selective pre-emergence herbicide to control grass and broadleaf weeds in various crops, such as soybeans, peanuts, and cotton.
Mécanisme D'action
3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide inhibits the synthesis of carotenoids, which are essential pigments for photosynthesis in plants. Without carotenoids, plants are unable to produce energy from sunlight, leading to their death. 3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide is a selective herbicide, meaning it only affects certain types of plants, leaving others unharmed.
Biochemical and Physiological Effects
3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide has been shown to have a low toxicity to mammals and birds. However, it can have negative effects on aquatic organisms, such as fish and amphibians, if it contaminates water sources. 3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide can also have negative effects on soil microorganisms, which play an important role in nutrient cycling and soil health.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a selective herbicide, meaning it can be used to study the effects of herbicides on specific plant species. However, 3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide has limitations in its application. It is not effective against all weed species, and its effectiveness can be affected by environmental factors, such as soil pH and moisture.
Orientations Futures
There are several future directions for research on 3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide. One area of research is the development of new herbicides that are more effective and have fewer negative impacts on non-target organisms. Another area of research is the study of the mechanisms of herbicide resistance in weeds, which can help develop strategies for weed control. Additionally, research is needed to better understand the impacts of herbicides on soil microorganisms and aquatic organisms, and to develop methods for reducing these impacts.
Méthodes De Synthèse
3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide is synthesized by reacting 3,5-dichlorophenyl isocyanate with 3-amino-1-hydroxyacetone in the presence of a base catalyst. The reaction yields 3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide as a white crystalline solid with a melting point of 142-144°C.
Applications De Recherche Scientifique
3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide has been widely used in scientific research due to its herbicidal properties. It has been used to study the effects of herbicides on plant growth and development, as well as the mechanisms of herbicide resistance in weeds. 3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)propanamide has also been used to investigate the impact of herbicides on non-target organisms, such as soil microorganisms and aquatic plants.
Propriétés
IUPAC Name |
(3Z)-3-amino-N-(3,5-dichlorophenyl)-3-hydroxyiminopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-5-1-6(11)3-7(2-5)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFYKFORAPPHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, 3-amino-N-(3,5-dichlorophenyl)-3-(hydroxyimino)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5725019.png)
![2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5725021.png)
![2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B5725023.png)

![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B5725041.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5725051.png)
![3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725052.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5725058.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(3-pyridinyl)acetamide](/img/structure/B5725067.png)
![2,4-dimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5725075.png)